alpha-L-Galactopyranose

Description

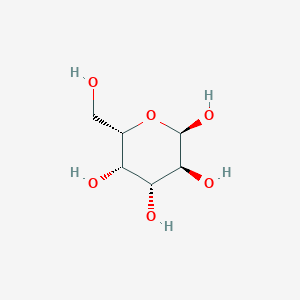

Structure

2D Structure

3D Structure

Properties

CAS No. |

12772-65-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 |

InChI Key |

WQZGKKKJIJFFOK-SXUWKVJYSA-N |

SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

Isomeric SMILES |

C([C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)O)O)O)O |

melting_point |

163 - 165 °C |

physical_description |

Solid |

Origin of Product |

United States |

Foundational & Exploratory

Elucidation of the α-L-Galactopyranose Structure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the analytical methodologies used to elucidate the structure of α-L-Galactopyranose. It covers the fundamental principles and experimental data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Introduction to α-L-Galactopyranose

α-L-Galactopyranose is the L-enantiomer of galactose, a monosaccharide sugar that is a constituent of many oligo- and polysaccharides. While D-galactose is more common in mammalian systems, L-galactose is found in certain natural products, including some bacterial polysaccharides and plant gums.[1] The precise structural determination of α-L-Galactopyranose is critical for understanding its biological function, for its use in synthetic chemistry, and for the development of carbohydrate-based therapeutics.

The pyranose form of L-galactose exists as two anomers, α and β, which differ in the stereochemistry at the anomeric carbon (C1). This guide focuses on the α-anomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the structure of organic molecules in solution. For α-L-Galactopyranose, ¹H and ¹³C NMR provide information on the connectivity of atoms and the stereochemistry of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A general protocol for acquiring NMR spectra of a carbohydrate like α-L-Galactopyranose is as follows:

-

Sample Preparation :

-

Dissolve 1-10 mg of the α-L-Galactopyranose sample in 0.5-0.6 mL of a high-purity deuterated solvent, typically deuterium (B1214612) oxide (D₂O). D₂O is the most common solvent for carbohydrates due to their high polarity.[2]

-

Ensure the sample is fully dissolved by gentle vortexing. Sonication can be used cautiously to aid dissolution.[2]

-

Transfer the solution to a 5 mm NMR tube.

-

-

NMR Data Acquisition :

-

Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR : A standard 1D proton experiment is performed. The spectral width should be set to encompass all proton signals (typically 0-10 ppm).

-

¹³C NMR : A proton-decoupled ¹³C experiment is performed. The spectral width should cover the entire carbon chemical shift range for carbohydrates (typically 50-110 ppm).[2]

-

2D NMR : To aid in the assignment of proton and carbon signals, various 2D NMR experiments are employed:

-

COSY (Correlation Spectroscopy) : Identifies proton-proton couplings within the spin system.

-

TOCSY (Total Correlation Spectroscopy) : Correlates all protons within a spin system.

-

HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons over two to three bonds.

-

-

¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for α-D-Galactopyranose in D₂O. As enantiomers, the NMR spectra of α-L-Galactopyranose and α-D-Galactopyranose are identical in an achiral solvent. The data presented is for an equilibrium mixture of anomers, with the signals corresponding to the α-anomer identified.[3][4]

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | ¹H-¹H Coupling Constants (J, Hz) |

| 1 | 5.25 | 95.04 | J₁,₂ = 3.5 - 4.0 |

| 2 | 3.85 | 71.18 | J₂,₃ = 10.0 |

| 3 | 3.91 | 71.98 | J₃,₄ = 3.4 |

| 4 | 4.08 | 72.10 | J₄,₅ = <1 |

| 5 | 3.97 | 73.17 | J₅,₆a = ~5.5, J₅,₆b = ~7.5 |

| 6a | 3.72 | 63.94 | J₆a,₆b = ~11.5 |

| 6b | 3.78 | 63.94 |

Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the experimental conditions (e.g., temperature, pH, concentration).

The small ³J(H1, H2) coupling constant of approximately 3.5-4.0 Hz is characteristic of an axial-equatorial relationship between H1 and H2, which confirms the α-anomeric configuration.[5]

Logical Flow for NMR Signal Assignment

Caption: Workflow for the assignment of NMR signals of α-L-Galactopyranose.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and obtain structural information from the resulting fragment ions.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation :

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol/water) for electrospray ionization (ESI) or prepare it for gas chromatography-mass spectrometry (GC-MS) by derivatization (e.g., trimethylsilylation).

-

-

Data Acquisition :

-

Full Scan MS : Acquire a full scan mass spectrum to determine the molecular weight of the parent ion.

-

Tandem MS (MS/MS or MSⁿ) : Select the parent ion and subject it to fragmentation using techniques like Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).[2][6] The resulting fragment ions are then mass-analyzed.

-

Mass Spectrometry Data

For α-L-Galactopyranose (molar mass: 180.16 g/mol ), common adducts observed in ESI-MS are [M+Na]⁺ (m/z 203.05), [M+K]⁺ (m/z 219.02), and in negative mode [M-H]⁻ (m/z 179.05).

The fragmentation of galactose is complex and can be influenced by the anomeric configuration and the ionization method. Key fragment ions arise from glycosidic bond cleavages and cross-ring cleavages.

| m/z (positive ion mode) | Proposed Fragment |

| 163 | [M+H - H₂O]⁺ |

| 145 | [M+H - 2H₂O]⁺ |

| 127 | [M+H - 3H₂O]⁺ |

| 117 | Cross-ring cleavage |

| 103 | Cross-ring cleavage |

| 85 | Cross-ring cleavage |

| 73 | Cross-ring cleavage |

Note: The observed fragments and their relative intensities can vary significantly with the experimental setup.

General Fragmentation Pathway in Mass Spectrometry

Caption: A simplified representation of the fragmentation of protonated α-L-Galactopyranose in MS/MS.

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsion angles.

Experimental Protocol: X-ray Crystallography

-

Crystallization : Grow single crystals of α-L-Galactopyranose of suitable size and quality. This is often the most challenging step.

-

Data Collection : Mount a single crystal on a diffractometer and expose it to a beam of X-rays. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement : The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

X-ray Crystallography Data

The pyranose ring of α-D-Galactopyranose adopts a ⁴C₁ chair conformation. The following table summarizes key crystallographic parameters for α-D-Galactopyranose.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P 2₁ 2₁ 2₁ |

| a (Å) | 5.8999 |

| b (Å) | 7.8433 |

| c (Å) | 15.685 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Structure Elucidation Workflow

Caption: An integrated workflow for the structural elucidation of α-L-Galactopyranose.

Conclusion

The structure of α-L-Galactopyranose can be unequivocally determined through the combined application of NMR spectroscopy, mass spectrometry, and X-ray crystallography. NMR provides detailed information about the atomic connectivity and stereochemistry in solution. Mass spectrometry confirms the molecular weight and provides fragmentation patterns that are characteristic of the structure. X-ray crystallography, when single crystals are available, offers a precise three-dimensional structure in the solid state. Together, these techniques provide a comprehensive and unambiguous elucidation of the α-L-Galactopyranose structure, which is essential for its application in research and development.

References

An In-depth Technical Guide to the Core Chemical and Physical Properties of alpha-L-Galactopyranose

This guide provides a comprehensive overview of the fundamental chemical and physical properties of alpha-L-Galactopyranose, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and logical diagrams to facilitate a deeper understanding of this monosaccharide.

Chemical and Physical Properties

This compound is the L-enantiomer of alpha-D-Galactopyranose. It is a monosaccharide, a simple sugar, that exhibits specific chemical and physical characteristics. These properties are crucial for its identification, purification, and application in various scientific fields.

The quantitative properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source |

| Appearance | White to Off-White Fine Crystalline Powder | [1] |

| Molecular Formula | C6H12O6 | [1][2][3] |

| Molecular Weight | 180.16 g/mol | [1][2][3] |

| Exact Mass | 180.06338810 Da | [2][3] |

| Melting Point | 163 - 167 °C | [1][3] |

| Boiling Point | 232.96 °C (rough estimate) | [1] |

| Solubility in Water | 50 mg/mL (clear, colorless solution) | [1] |

| Density | 1.2805 (rough estimate) | [1] |

Table 2: Chemical Identifiers and Descriptors

| Identifier/Descriptor | Value | Source |

| CAS Number | 12772-65-5 | [2][3] |

| IUPAC Name | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [3] |

| Canonical SMILES | C(C1C(C(C(C(O1)O)O)O)O)O | [2] |

| Isomeric SMILES | C([C@H]1--INVALID-LINK--O)O)O">C@HO)O | [2] |

| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 | [3] |

| XLogP3 | -2.6 | [2][3] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 151 | [2] |

Experimental Protocols

Detailed methodologies for determining key physical properties of monosaccharides like this compound are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and equipment.

The melting point of a crystalline solid is a key indicator of its purity.[4] A pure substance typically has a sharp melting point range of 0.5-1.0°C.[5]

Apparatus:

-

Mortar and pestle (if sample is not a fine powder)[6]

-

Sample of this compound

Procedure:

-

Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form.[7] If necessary, gently grind the crystals using a mortar and pestle.

-

Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample.[8] Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8] To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube onto the benchtop.[8] The packed sample height should be 2-3 mm.[8]

-

Measurement:

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[5][7]

-

If the approximate melting point is unknown, perform a rapid determination by heating at a rate of 10-20°C per minute to get a preliminary range.[4][6]

-

For an accurate measurement, use a fresh sample and start heating at a medium rate until the temperature is about 20°C below the expected melting point.[8]

-

Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range).[8]

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[5]

-

-

Post-Measurement: Turn off the apparatus and allow it to cool. Dispose of the used capillary tube in a designated container.[5]

Optical rotation is a characteristic property of chiral molecules. The specific rotation is a standardized value.

Apparatus:

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)[9]

-

Volumetric flask

-

Analytical balance

-

Solvent (e.g., deionized water)

-

Sample of this compound

Procedure:

-

Solution Preparation:

-

Accurately weigh a specific mass (m) of this compound using an analytical balance.

-

Dissolve the sample in a known volume (V) of solvent (e.g., 100 mL of water) in a volumetric flask to achieve a specific concentration (c = m/V).[11]

-

-

Instrument Calibration (Zeroing):

-

Sample Measurement:

-

Rinse the polarimeter cell with a small amount of the prepared this compound solution, then fill the cell with the solution, again avoiding air bubbles.[11]

-

Place the sample-filled cell into the polarimeter.

-

Measure the observed optical rotation (α) in degrees.[9] Modern digital polarimeters will provide a direct reading.[12]

-

-

Calculation of Specific Rotation:

-

Calculate the specific rotation, [α], using Biot's law:[9] [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in grams per milliliter (g/mL).

-

-

The temperature and the wavelength of the light source (usually the sodium D-line, 589 nm) should also be reported with the specific rotation value.

-

This protocol outlines a general method to determine the solubility of a sugar in water.

Apparatus:

-

Beakers or flasks

-

Stir plate and magnetic stir bar

-

Analytical balance

-

Graduated cylinders or volumetric pipettes

-

Temperature-controlled water bath or hot plate

Procedure:

-

Preparation:

-

Titration and Dissolution:

-

Reaching Saturation:

-

The saturation point is reached when a small amount of the added solid no longer dissolves, even after prolonged stirring.

-

-

Quantification:

-

Calculate the total mass of this compound that was dissolved in the known volume of water.

-

Express the solubility in terms of g/100 mL or mg/mL.

-

Visualizations

The following diagrams, created using the DOT language, illustrate key logical relationships and experimental workflows relevant to this compound.

In aqueous solution, monosaccharides like L-galactose exist in an equilibrium between their alpha and beta anomeric forms and a small amount of the open-chain aldehyde form. This process is known as mutarotation and results in a change in the optical rotation of the solution over time until equilibrium is reached.[16]

This diagram outlines the sequential steps involved in determining the specific optical rotation of this compound.

References

- 1. chembk.com [chembk.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. thinksrs.com [thinksrs.com]

- 7. westlab.com [westlab.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]

- 10. quora.com [quora.com]

- 11. iitr.ac.in [iitr.ac.in]

- 12. youtube.com [youtube.com]

- 13. quora.com [quora.com]

- 14. youtube.com [youtube.com]

- 15. quora.com [quora.com]

- 16. Glucose - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Stereochemistry and Anomers of alpha-L-Galactopyranose

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of alpha-L-Galactopyranose, a monosaccharide of significant interest in glycobiology and drug development. This document details its structural properties, anomeric forms, and relevant metabolic pathways, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding.

Core Concepts in the Stereochemistry of L-Galactopyranose

L-Galactose is the C-4 epimer of L-glucose and the enantiomer of D-galactose.[1] In aqueous solutions, L-galactose, like other aldoses, exists predominantly in a cyclic pyranose form, resulting from the intramolecular hemiacetal formation between the aldehyde group at C1 and the hydroxyl group at C5. This cyclization creates a new stereocenter at C1, the anomeric carbon, giving rise to two diastereomers known as anomers: alpha (α) and beta (β).[2]

This compound is the anomer where the hydroxyl group on the anomeric carbon (C1) is in an axial position, oriented on the opposite side of the ring from the CH₂OH group (C6).[3] Conversely, in beta-L-Galactopyranose , the anomeric hydroxyl group is in an equatorial position, on the same side as the CH₂OH group. The interconversion between the α and β anomers in solution, a process known as mutarotation, results in an equilibrium mixture with a characteristic specific rotation.[4]

The pyranose ring of galactose typically adopts a stable chair conformation, designated as ⁴C₁ for the D-series and ¹C₄ for the L-series.[5] For L-galactopyranose, the ¹C₄ conformation is generally the most stable.

Quantitative Physicochemical Data

The following table summarizes key quantitative data for L-galactose and its anomers, providing a basis for comparison and characterization.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₂O₆ | [6] |

| Molecular Weight | 180.16 g/mol | [6] |

| Melting Point (L-Galactose) | 168-170 °C | [7] |

| Melting Point (this compound) | 163 - 165 °C | [3] |

| Density (Galactose) | 1.5 g/cm³ | [7] |

| Specific Rotation [α]ᴅ of α-D-Galactopyranose | +150.7° | [8] |

| Specific Rotation [α]ᴅ of β-D-Galactopyranose | +52.8° | [9] |

| Inferred Specific Rotation [α]ᴅ of α-L-Galactopyranose | -150.7° | Inferred |

| Inferred Specific Rotation [α]ᴅ of β-L-Galactopyranose | -52.8° | Inferred |

| Equilibrium Specific Rotation [α]ᴅ of D-Galactose in water | +80.2° | [9] |

| Inferred Equilibrium Specific Rotation [α]ᴅ of L-Galactose in water | -80.2° | Inferred |

Note on Inferred Values: The specific rotation of an L-enantiomer is equal in magnitude and opposite in sign to that of its corresponding D-enantiomer. The values for the L-anomers have been inferred based on this principle from the experimentally determined values for the D-anomers.

Experimental Protocols

Synthesis of L-Galactose from D-Galactose

This protocol outlines a representative multi-step chemical synthesis to obtain L-galactose from the more readily available D-galactose, based on established methodologies involving stereochemical inversion.[10]

Objective: To synthesize L-galactose by inverting the stereochemistry at all chiral centers of D-galactose. A common strategy involves a "head-to-tail" inversion, switching the functional groups at C1 and C6.

Materials:

-

D-Galactose

-

Protecting group reagents (e.g., acetic anhydride, pyridine, benzyl (B1604629) bromide)

-

Oxidizing agents (e.g., PCC, Swern oxidation reagents)

-

Reducing agents (e.g., NaBH₄)

-

Reagents for chain extension/modification (e.g., Wittig reagents, Grignard reagents)

-

Deprotection reagents (e.g., H₂/Pd, NaOMe)

-

Solvents (e.g., DCM, THF, Methanol)

-

Chromatography supplies (Silica gel, TLC plates)

Methodology:

-

Protection of Hydroxyl Groups: Protect all hydroxyl groups of D-galactose except for the primary alcohol at C6. This can be achieved through a series of protection steps, for instance, by first forming a di-O-isopropylidene acetal (B89532) at the 1,2 and 3,4 positions, followed by protection of the remaining hydroxyls.

-

Oxidation of C6: Selectively oxidize the primary alcohol at C6 to an aldehyde.

-

Chain Extension and Inversion at C5: Perform a chain extension reaction at the newly formed C6 aldehyde (e.g., a Wittig reaction) to introduce a new carbon atom. Subsequent stereoselective reduction will set the desired stereochemistry at C5 of the L-enantiomer.

-

Deprotection and Protection Strategy Adjustment: Selectively deprotect the anomeric position (C1) and protect the newly formed primary alcohol at the other end of the molecule.

-

Oxidation of C1 and Reduction to Alcohol: Oxidize the anomeric carbon to a carboxylic acid, followed by reduction to a primary alcohol. This completes the "head-to-tail" inversion of the carbon backbone.

-

Global Deprotection: Remove all protecting groups to yield L-galactose.

-

Purification: Purify the final product by column chromatography on silica (B1680970) gel.

Characterization: The final product should be characterized by:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the structure and stereochemistry.

-

Mass Spectrometry: To verify the molecular weight.

-

Polarimetry: To measure the specific rotation and confirm the L-configuration.

Anomeric Analysis by ¹H NMR Spectroscopy

Objective: To determine the ratio of α and β anomers of L-galactopyranose in an equilibrium mixture in solution.

Materials:

-

Sample of L-galactose

-

Deuterated solvent (e.g., D₂O)

-

NMR spectrometer

Methodology:

-

Sample Preparation: Dissolve a known amount of L-galactose in the deuterated solvent directly in an NMR tube.

-

Allow for Mutarotation: Let the solution stand at room temperature for several hours to ensure that the anomeric equilibrium is reached.

-

Data Acquisition: Acquire a ¹H NMR spectrum of the sample.

-

Spectral Analysis:

-

Identify the signals corresponding to the anomeric protons (H-1) of both the α and β anomers. The anomeric proton of the α-anomer typically resonates at a lower field (higher ppm) than that of the β-anomer.[2]

-

The coupling constant (J-value) between H-1 and H-2 is also diagnostic. For the α-anomer (axial H-1), a smaller J-value is expected, while the β-anomer (equatorial H-1) will show a larger J-value.[11]

-

Integrate the signals corresponding to the anomeric protons of both anomers.

-

-

Ratio Calculation: The ratio of the integrals of the anomeric proton signals directly corresponds to the molar ratio of the α and β anomers in the equilibrium mixture.

Visualizations

Stereochemical Relationships of L-Galactose

Caption: Stereochemical relationships between L-galactose and related monosaccharides.

Experimental Workflow for L-Galactose Synthesis

Caption: A generalized experimental workflow for the chemical synthesis of L-galactose from D-galactose.

Bacterial L-Galactose Metabolic Pathway

Caption: The core L-galactose metabolic pathway in the bacterium Bacteroides vulgatus.[7]

References

- 1. fiveable.me [fiveable.me]

- 2. Identification of the Anomeric Configuration - Creative Proteomics [creative-proteomics.com]

- 3. This compound | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Like glucose, galactose mutarotates when it dissolves in water. T... | Study Prep in Pearson+ [pearson.com]

- 5. cigs.unimo.it [cigs.unimo.it]

- 6. L-Galactose | C6H12O6 | CID 84996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Galactose: Structure, Functions & Importance in Chemistry [vedantu.com]

- 8. Solved The carbohydrate α-D-galactopyranose has a specific | Chegg.com [chegg.com]

- 9. Solved 6. Specific rotation, [α]D, is defined as the | Chegg.com [chegg.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

The Synthetic Challenge: A Guide to α-L-Galactopyranose Derivatives

For Researchers, Scientists, and Drug Development Professionals

L-Galactose, the rare enantiomer of the ubiquitous D-galactose, and its derivatives are of increasing interest in glycobiology and drug development. Their unique stereochemistry can significantly influence the biological activity, metabolic stability, and targeting capabilities of glycoconjugates. This technical guide provides an in-depth overview of the chemical synthesis of α-L-Galactopyranose derivatives, focusing on key methodologies, protecting group strategies, and experimental protocols.

Core Synthetic Strategies

The synthesis of α-L-galactopyranosides presents a significant stereochemical challenge. Several strategies have been developed to control the formation of the 1,2-cis-glycosidic linkage. These methods often involve the careful selection of glycosyl donors, acceptors, activating reagents, and protecting groups.

From Common Sugars: The "Head-to-Tail" Inversion

Stereoselective Glycosylation Methods

Achieving high α-selectivity in the formation of the glycosidic bond is paramount. Several methodologies have been developed to this end:

-

Catalyst-Controlled Glycosylation: The use of specific Lewis acid catalysts can direct the stereochemical outcome of the glycosylation reaction. For instance, rare earth metal triflates, such as hafnium triflate (Hf(OTf)₄), have been shown to promote the formation of α-glycosides of N-acetylgalactosamine (GalNAc).[3] In contrast, other catalysts like scandium triflate (Sc(OTf)₃) can favor the β-anomer.[3] Cooperative catalytic systems, such as the combination of a silver salt (e.g., Ag₂SO₄) and a Lewis acid (e.g., Bi(OTf)₃), have also been employed for the stereoselective synthesis of α-galactosides from galactosyl chlorides.[4]

-

Protecting Group-Directed Glycosylation: The nature and position of protecting groups on the glycosyl donor can significantly influence the stereoselectivity of the glycosylation. Remote participation of an acyl group at the C4 position of a galactose donor can favor the formation of the α-glycoside.[5] For example, a pivaloyl (Piv) protecting group at the C4 position has been shown to lead to increased α-selectivity.[5] In contrast, protecting groups at the C6 position generally do not exert the same α-directing effect.[5] The use of a 4,6-O-benzylidene protecting group is another common strategy to influence the stereochemical outcome.[6]

-

Glycosyl Donors: The choice of the leaving group at the anomeric center of the glycosyl donor is crucial. Common glycosyl donors include glycosyl halides (bromides and chlorides), trichloroacetimidates, and thioglycosides.[4][7][8][9] Each type of donor requires specific activation conditions to achieve the desired stereoselectivity.

Protecting Group Strategies

The regioselective protection and deprotection of hydroxyl groups are fundamental to the successful synthesis of complex carbohydrate structures.[10][11] The inherent differences in the reactivity of the various hydroxyl groups in galactose can be exploited for selective protection.[10]

-

Primary vs. Secondary Hydroxyls: The primary hydroxyl group at C6 is sterically less hindered and more nucleophilic than the secondary hydroxyl groups at C2, C3, and C4. This allows for the regioselective introduction of bulky protecting groups, such as trityl (Tr) or silyl (B83357) ethers (e.g., TBDMS, TBDPS), at the C6 position.[10]

-

Orthogonal Protecting Groups: The use of orthogonal protecting groups, which can be removed under different reaction conditions, is essential for the sequential modification of the galactose scaffold.[10] A common set of protecting groups includes:

-

Benzyl (Bn) ethers: Stable to a wide range of conditions and typically removed by catalytic hydrogenation.

-

Acetyl (Ac) and Benzoyl (Bz) esters: Introduced under basic conditions and removed by base-catalyzed hydrolysis (e.g., Zemplén deacetylation with sodium methoxide (B1231860) in methanol).

-

Silyl ethers (e.g., TBDMS, TIPS): Cleaved by fluoride (B91410) ion sources like tetrabutylammonium (B224687) fluoride (TBAF).

-

Benzylidene acetals: Used to protect 1,3- or 1,2-diols, such as the 4,6-hydroxyls, and are removed under acidic conditions.

-

Experimental Protocols

This section provides detailed methodologies for key experiments in the synthesis of α-L-Galactopyranose derivatives.

Protocol 1: Hf(OTf)₄-Promoted α-Glycosylation of Per-acetylated GalNAc[4]

This protocol describes the synthesis of 5-chloro-1-pentanol-GalNAc with α-selectivity using hafnium triflate as a catalyst.

Materials:

-

Per-acetylated N-acetylgalactosamine (Donor 1)

-

5-chloro-1-pentanol (B147386) (Acceptor 3)

-

Hafnium(IV) trifluoromethanesulfonate (B1224126) (Hf(OTf)₄)

-

Dry 1,2-dichloroethane (B1671644) (DCE)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve Donor 1 (500 mg, 1.28 mmol) and Hf(OTf)₄ (0.64 mmol) in dry DCE (20 mL) under a nitrogen atmosphere.

-

Add 5-chloro-1-pentanol (0.40 mL, 3.85 mmol) to the mixture.

-

Reflux the reaction mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding Et₃N.

-

Dilute the reaction mixture with CH₂Cl₂ and wash the organic layer with saturated NaHCO₃ solution.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel column chromatography to obtain the α-glycoside.

Protocol 2: Synthesis of a C-linked α-Galactosyl Derivative[13]

This protocol details the synthesis of (3',4',6'-tri-O-benzyl-2'-(tert-butoxycarbonyl)oxy-α-D-galactosyl)ethene.

Materials:

-

α-Gal-C-ethene 1 (81.7 mg, 0.182 mmol)

-

Di-tert-butyl dicarbonate (B1257347) (Boc₂O) (99.3 mg, 0.455 mmol)

-

Triethylamine (NEt₃) (76 μL, 0.55 mmol)

-

4-Dimethylaminopyridine (DMAP) (2.2 mg, 0.018 mmol)

-

Silica gel

-

Ethyl acetate (B1210297) (EtOAc)

-

Hexanes

Procedure:

-

Dissolve α-Gal-C-ethene 1 in acetonitrile (1.0 mL) under an argon atmosphere at room temperature.

-

Add Boc₂O, NEt₃, and DMAP to the reaction mixture.

-

Stir the reaction for 2 hours.

-

Evaporate the reaction mixture onto silica gel (4 g).

-

Purify the product by flash column chromatography using a gradient of 5–10% EtOAc in hexanes to yield the desired product.

Protocol 3: Head-to-Tail Inversion for L-Galactose Synthesis[1]

This protocol outlines the key steps for converting a D-sugar into an L-sugar derivative.

Key Transformations:

-

Preparation of Silyl Enol Ether: Convert the starting D-mannose derivative to its corresponding silyl enol ether at the C1 position.

-

Oxidation and Reduction at C1: Perform an oxidation (e.g., with ozone) followed by a reduction (e.g., with sodium triacetoxyborohydride) of the silyl enol ether to introduce the desired functional group at C1.

-

Oxidative Decarboxylation at C5: Mediate oxidative decarboxylation at C5 using lead(IV) tetraacetate. This is a crucial step that inverts the stereochemistry at C5, leading to the L-configuration.

-

Final Product: The resulting product is the desired L-galactose derivative, which can be further modified as needed.

Quantitative Data Summary

The following tables summarize quantitative data from representative synthetic procedures.

| Entry | Glycosyl Donor | Glycosyl Acceptor | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |

| 1 | Per-acetylated GalNAc | 5-chloro-1-pentanol | Hf(OTf)₄ (50) | 1,2-C₂H₄Cl₂ | Reflux | - | - | - | [3] |

| 2 | Per-acetylated GalNAc | 5-chloro-1-pentanol | Sc(OTf)₃ (50) | 1,2-C₂H₄Cl₂ | 90 | 12 | 90 (β) | - | [3] |

| 3 | Galactosyl Chloride 5 | Acceptor 14 | Ag₂SO₄/Bi(OTf)₃ | - | - | - | 95 | 9-12.5:1 | [4] |

| 4 | Galactosyl Chloride 6 | Acceptor 13 | Ag₂SO₄/Bi(OTf)₃ | - | - | - | 50-53 | 12.5-14:1 | [4] |

Table 1: Stereoselective Glycosylation Reactions.

| Starting Material | Reagents | Product | Yield (%) | Reference |

| D-Glucose Derivative | Head-to-tail inversion | L-Glucose Derivative | 31 (overall) | |

| D-Mannose Derivative | Head-to-tail inversion | L-Galactose Derivative | 15 (overall) | |

| α-Gal-C-ethene 1 | Boc₂O, NEt₃, DMAP | Boc-protected C-glycoside | quantitative | [12] |

Table 2: Synthesis of L-Galactose and C-Glycoside Derivatives.

Visualizing Synthetic Pathways

The following diagrams illustrate key synthetic workflows and logical relationships in the synthesis of α-L-Galactopyranose derivatives.

Caption: General workflow for α-L-Galactopyranoside synthesis.

Caption: Protecting group strategy for regioselective glycosylation.

Conclusion

The chemical synthesis of α-L-Galactopyranose derivatives is a complex but achievable goal for researchers in drug development and glycobiology. By carefully selecting synthetic strategies, including the source of the L-galactose core, the method of stereoselective glycosylation, and a robust protecting group scheme, a wide variety of these valuable compounds can be accessed. The protocols and data presented in this guide offer a foundation for the rational design and execution of synthetic routes to novel α-L-galactoconjugates with potential therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Selective synthesis of α- and β-glycosides of N-acetyl galactosamine using rare earth metal triflates [frontiersin.org]

- 4. Expanding the scope of stereoselective α-galactosylation using glycosyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Glycosylation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of disaccharide glycosyl donors suitable for introduction of the beta-D-Gal p-(1-->3)-alpha-and-beta-D-Gal pNAc groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Stereoselective Synthesis of Aryl-α-L-Fucopyranosides via Trichloroacetimidates | Semantic Scholar [semanticscholar.org]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Protecting Group Manipulations in Carbohydrate Synthesis [ouci.dntb.gov.ua]

- 12. Synthesis of C-linked α-Gal and α-GalNAc-1’-hydroxyalkanes by way of C2 functionality transfer - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Sources and Occurrence of α-L-Galactopyranose

Abstract: L-galactose, the C-4 epimer of D-glucose, is a monosaccharide that is relatively rare in nature compared to its D-enantiomer.[1] Despite its scarcity, α-L-Galactopyranose, a cyclic form of L-galactose, is a crucial component of various glycoconjugates and polysaccharides in a range of organisms, from marine life to terrestrial plants. It also plays a vital role as an intermediate in key metabolic pathways, such as the biosynthesis of ascorbic acid in plants.[1][2] This technical guide provides a comprehensive overview of the natural sources, occurrence, and quantitative prevalence of α-L-Galactopyranose. It details experimental protocols for its isolation and analysis and includes visualizations of relevant biochemical pathways and experimental workflows to serve as a valuable resource for researchers in carbohydrate chemistry, natural product discovery, and drug development.

Natural Sources and Occurrence

While D-sugars are predominant in biological systems, L-sugars like L-galactose have unique and critical functions.[1][3] α-L-Galactopyranose is found as a structural element in complex carbohydrates and as a metabolic intermediate. Its distinct stereochemistry governs its interactions with enzymes and its integration into glycoconjugates.[1]

Marine Algae

Red seaweeds (Rhodophyta) are a significant source of L-galactose. It is a constituent of sulfated galactans, which include commercially important polysaccharides like agar (B569324) and carrageenan.[1][4] In agarose, a primary component of agar, the repeating disaccharide unit is composed of D-galactose and 3,6-anhydro-L-galactopyranose.[1][5] The L-galactose precursor is enzymatically converted to form this anhydro-sugar.[1] The specific ratio of D- to L-galactose and its derivatives can differ among various species of red algae.[1] Polysaccharides from unicellular red algae have also been found to contain L-galactopyranose linked to glucuronic acid.[6]

Marine Invertebrates

L-galactose has been identified in marine invertebrates, notably in a non-polymeric form. A saponin, 6'-O-acetyl-3β-pregna-5,20-dienyl-α-L-galactopyranoside, was isolated from the marine octocoral Muricea c.f. purpurea.[1][3] This discovery marked the first report of L-galactose in a non-polymeric natural product.[1][3] Additionally, L-galactose has been detected in sulfated glycoproteins from soft corals and in polysaccharides of tunicates.[1][3]

Animals

Certain animal species feature glycoconjugates containing L-galactose. A well-known example is the galactogen in some snails, a polysaccharide that functions as an energy reserve in their albumen glands and eggs.[1] This galactogen is composed of both D- and L-galactose units.[1]

Plants

In the plant kingdom, L-galactose is a key intermediate in the primary pathway for the biosynthesis of L-ascorbic acid (Vitamin C).[2] This pathway, known as the L-galactose pathway, is crucial for plant development and stress response.[2] L-galactose has also been found as a component of polysaccharides in some plants.[3] For instance, polysaccharides from Hovenia dulcis have been shown to contain α-L-Araf-(1→ and β-D-Galp-(1→ linkages, indicating the presence of L-arabinose and D-galactose, and other complex structures.[7] While this specific example doesn't confirm L-galactose, plant polysaccharides are a known source.[3]

Quantitative Data on α-L-Galactopyranose Occurrence

The following table summarizes the quantitative data on the occurrence of L-galactose in various natural sources.

| Organism/Source | Biomolecule | D/L-Galactose Ratio | Reference(s) |

| Slug (Vaginulus alte) | Galactan (Polysaccharide) | 3:1 (75% D, 25% L) | [1] |

| Snail (Helix pomatia) | Galactogen (Polysaccharide) | ~6:1 | [1] |

Biosynthesis of L-Ascorbic Acid in Plants (L-Galactose Pathway)

In plants, L-ascorbic acid is synthesized from GDP-D-mannose via the L-galactose pathway. This pathway involves a series of enzymatic conversions where L-galactose is a critical intermediate.

Caption: The L-galactose pathway for ascorbic acid biosynthesis in plants.[2]

Experimental Protocols

Isolation of α-L-Galactosyl Saponin from Marine Octocoral (Muricea c.f. purpurea)

This protocol is based on the first reported isolation of a non-polymeric natural product containing L-galactose.[3]

Caption: Workflow for the isolation of α-L-galactosyl saponin.[3]

Methodology Details:

-

Extraction: Fresh specimens (0.9 kg) of Muricea c.f. purpurea were soaked in methanol, homogenized, and filtered. The remaining residue was washed sequentially with methanol and dichloromethane. The extracts were then combined and concentrated under vacuum at 25°C to yield the crude extract.[3]

-

Partitioning: The crude extract was subjected to solvent-solvent partitioning to separate compounds based on polarity. This involved partitioning between hexane and a methanol/water mixture, followed by partitioning of the aqueous phase between dichloromethane and a methanol/water mixture to obtain the DCM-soluble fraction.[3]

-

Chromatography: The DCM-soluble fraction was purified using Vacuum Liquid Chromatography (VLC) on a silica gel column with a hexane/ethyl acetate (B1210297) gradient. Fractions containing the target compound were further purified by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 reversed-phase column using a methanol/water mobile phase to yield the pure saponin.[3]

-

Structure Elucidation: The structure of the isolated compound was determined using High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOF MS) and various 1D and 2D Nuclear Magnetic Resonance (NMR) experiments. The absolute stereochemistry of the L-galactose moiety was confirmed through circular dichroism (CD) analysis of its perbenzoylated derivative.[3]

General Protocol for Monosaccharide Composition Analysis of Polysaccharides

This protocol outlines a standard procedure for determining the presence and quantity of L-galactose in polysaccharide samples.

-

Acid Hydrolysis: The polysaccharide sample is hydrolyzed to its constituent monosaccharides. A common method is treatment with 2 M trifluoroacetic acid (TFA) at 121°C for 2 hours.

-

Derivatization: The resulting monosaccharides are chemically derivatized to make them volatile for gas chromatography (GC) analysis. A typical method is the preparation of alditol acetates, which involves reduction with sodium borohydride (B1222165) followed by acetylation with acetic anhydride. This procedure creates chiral derivatives that can be separated.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The derivatized monosaccharides are separated and identified by GC-MS. The retention times are compared to those of authentic D- and L-galactose standards that have undergone the same derivatization process. The separation of D and L enantiomers is achieved using a chiral capillary column.

-

Quantification: The amount of each monosaccharide, including L-galactose, is determined by integrating the peak areas from the gas chromatogram and comparing them to a standard curve generated from known concentrations of the standards.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. repository.si.edu [repository.si.edu]

- 4. researchgate.net [researchgate.net]

- 5. lndcollege.co.in [lndcollege.co.in]

- 6. Structure of 3-O-(alpha-D-glucopyranosyluronic acid)-L-galactopyranose, an aldobiouronic acid isolated from the polysaccharides of various unicellular red algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Recent advances in natural polysaccharides for type 2 diabetes management: sources, structural characteristics, and mechanistic insights [frontiersin.org]

The Biological Role of α-L-Galactopyranose in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

alpha-L-Galactopyranose, an enantiomer of the more common D-galactose, plays distinct and vital roles in the metabolic pathways of various organisms, ranging from bacteria to higher plants. While not a central player in mammalian energy metabolism, its metabolic fates are of significant interest for understanding bacterial niche adaptation and plant physiology, with implications for drug development and crop improvement. In plants, the L-galactose pathway is the primary route for the biosynthesis of L-ascorbic acid (Vitamin C), a crucial antioxidant and enzyme cofactor. In certain gut bacteria, a specific catabolic pathway enables the utilization of L-galactose as a carbon source. This technical guide provides a comprehensive overview of the known metabolic pathways involving this compound, detailed experimental protocols for the characterization of key enzymes, and a summary of quantitative data. Furthermore, it explores the downstream signaling implications of L-galactose metabolism, primarily through the action of L-ascorbic acid in plants.

Introduction to α-L-Galactopyranose Metabolism

This compound is the alpha anomer of L-galactose in its pyranose ring form.[1][2][3] Unlike its D-enantiomer, L-galactose is not a primary dietary sugar for most organisms and its metabolic pathways are distinct from the well-characterized Leloir pathway for D-galactose metabolism.[4] The biological significance of α-L-Galactopyranose is primarily understood in two contexts: as a key intermediate in the biosynthesis of L-ascorbic acid in plants (the Smirnoff-Wheeler pathway) and as a substrate for a unique catabolic pathway in some gut microbiota.[4][5]

Metabolic Pathways of α-L-Galactopyranose

The L-Galactose Pathway for Ascorbic Acid Biosynthesis in Plants

The Smirnoff-Wheeler pathway is the predominant route for L-ascorbic acid (Vitamin C) biosynthesis in higher plants.[5][6] This pathway originates from D-mannose-1-phosphate and proceeds through a series of enzymatic reactions to produce L-ascorbate. L-galactose is a critical intermediate in this pathway.

The key enzymatic steps are:

-

GDP-D-mannose pyrophosphorylase (GMP) : Converts D-mannose-1-phosphate and GTP to GDP-D-mannose.

-

GDP-D-mannose-3',5'-epimerase (GME) : Catalyzes the epimerization of GDP-D-mannose to GDP-L-galactose.[7]

-

GDP-L-galactose phosphorylase (GGP / VTC2/VTC5) : Converts GDP-L-galactose to L-galactose-1-phosphate. This is considered a key regulatory step.[8]

-

L-galactose-1-phosphate phosphatase (GPP / VTC4) : Dephosphorylates L-galactose-1-phosphate to yield L-galactose.[3]

-

L-galactose dehydrogenase (L-GalDH) : Oxidizes L-galactose to L-galactono-1,4-lactone.[9][10]

-

L-galactono-1,4-lactone dehydrogenase (GLDH) : Catalyzes the final step, the oxidation of L-galactono-1,4-lactone to L-ascorbic acid.[11][12]

L-Galactose Catabolic Pathway in Bacteroides vulgatus

The gut bacterium Bacteroides vulgatus possesses a recently discovered three-enzyme pathway to catabolize L-galactose, converting it into intermediates of central metabolism.[4]

The enzymatic steps are:

-

L-galactose dehydrogenase : Oxidizes L-galactose to L-galactono-1,5-lactone.

-

L-galactono-1,5-lactonase : Hydrolyzes L-galactono-1,5-lactone to L-galactonate.

-

L-galactonate dehydrogenase : Oxidizes L-galactonate to D-tagaturonate, which then enters the D-glucuronate and D-galacturonate degradation pathways to yield pyruvate (B1213749) and D-glyceraldehyde.[4]

Signaling Roles

Direct signaling roles for α-L-Galactopyranose have not been extensively documented. However, its metabolic product in plants, L-ascorbic acid, is a well-known signaling molecule involved in various physiological processes.

L-Ascorbic Acid Signaling in Plants

L-ascorbic acid acts as a redox sensor and signaling molecule that influences plant growth, development, and stress responses.[3] It modulates gene expression and interacts with hormonal signaling pathways, including those of auxins, gibberellins, abscisic acid, and ethylene.[13] For instance, the redox state of the ascorbate (B8700270) pool can influence the cell cycle and the expression of defense-related genes.

Quantitative Data

The following tables summarize the available kinetic data for the key enzymes in the plant ascorbate biosynthesis and bacterial L-galactose catabolism pathways.

Table 1: Kinetic Parameters of Enzymes in the Plant Ascorbate Biosynthesis Pathway

| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference |

| L-galactose dehydrogenase (L-GalDH) | Arabidopsis thaliana | L-galactose | 80 | - | [9] |

| L-galactose dehydrogenase (L-GalDH) | Spinacia oleracea (Spinach) | L-galactose | 116.2 ± 3.2 | - | [14] |

| L-galactose-1-phosphate phosphatase (GPP/VTC4) | Actinidia deliciosa (Kiwifruit) | L-galactose-1-phosphate | 20-40 | - | [3][5] |

| L-galactono-1,4-lactone dehydrogenase (GLDH) | Arabidopsis thaliana | L-galactono-1,4-lactone | 170 | 134 | [12] |

Table 2: Kinetic Parameters of Enzymes in the Bacteroides vulgatus L-Galactose Catabolic Pathway

| Enzyme | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| L-galactose dehydrogenase | L-galactose | - | 21 | 2.0 x 105 | [15] |

| L-galactonate dehydrogenase | L-galactonate | - | 0.6 | 1.7 x 104 | [15] |

| L-galactonate dehydrogenase (reverse reaction) | D-tagaturonate | - | 90 | 1.6 x 105 | [15] |

Experimental Protocols

Assay for L-galactose Dehydrogenase (L-GalDH) Activity

This protocol describes a continuous spectrophotometric assay to measure the activity of L-GalDH by monitoring the formation of NADH.[10]

Materials:

-

100 mM Tris-HCl buffer, pH 8.5-9.0

-

10 mM NAD+ solution

-

100 mM L-galactose solution

-

Purified or partially purified L-GalDH enzyme solution

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

Cuvettes (1 cm path length)

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

850 µL Tris-HCl buffer

-

100 µL NAD+ solution

-

-

Add 50 µL of the enzyme solution and mix gently.

-

Initiate the reaction by adding 50 µL of the L-galactose solution.

-

Immediately place the cuvette in the spectrophotometer and record the increase in absorbance at 340 nm for 5 minutes.

-

The rate of NADH formation can be calculated using the Beer-Lambert law (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Assay for L-galactono-1,4-lactone Dehydrogenase (GLDH) Activity

This assay measures the activity of GLDH by monitoring the reduction of cytochrome c.[16]

Materials:

-

Mitochondrial protein extract

-

100 mM Phosphate buffer, pH 7.2

-

1 mM Cytochrome c (from horse heart)

-

10 mM L-galactono-1,4-lactone

-

Spectrophotometer capable of measuring absorbance at 550 nm

Procedure:

-

Prepare a reaction mixture in a cuvette containing:

-

900 µL Phosphate buffer

-

50 µL Cytochrome c solution

-

-

Add 20-50 µg of mitochondrial protein extract and mix.

-

Initiate the reaction by adding 50 µL of L-galactono-1,4-lactone solution.

-

Monitor the increase in absorbance at 550 nm, which corresponds to the reduction of cytochrome c.

-

The rate of reaction can be calculated using the molar extinction coefficient for reduced cytochrome c (21.1 mM-1cm-1).

General Experimental Workflow for Metabolite Analysis

The following diagram illustrates a general workflow for the analysis of metabolites, such as L-galactose and its derivatives, in plant tissues.

Conclusion

The biological role of this compound, while not as central as its D-isomer in many organisms, is of significant scientific interest. Its involvement in the biosynthesis of the essential antioxidant L-ascorbic acid in plants highlights its importance in plant physiology and offers targets for crop biofortification. Furthermore, the discovery of a unique catabolic pathway in gut bacteria sheds light on the metabolic versatility of the microbiome and may present novel avenues for understanding host-microbe interactions. The detailed methodologies and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals seeking to further explore the metabolic and potential signaling roles of this intriguing L-sugar. Future research may yet uncover direct signaling functions for this compound or its immediate derivatives, expanding our understanding of its biological significance.

References

- 1. The Sugar-Signaling Hub: Overview of Regulators and Interaction with the Hormonal and Metabolic Network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dynamic and diverse sugar signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. benchchem.com [benchchem.com]

- 5. A highly specific L-galactose-1-phosphate phosphatase on the path to ascorbate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Crystal Structures of Arabidopsis thaliana GDP-D-Mannose Pyrophosphorylase VITAMIN C DEFECTIVE 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GDP-Mannose 3,5-Epimerase: A View on Structure, Mechanism, and Industrial Potential [frontiersin.org]

- 8. Multi-regulated GDP-l-galactose phosphorylase calls the tune in ascorbate biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uniprot.org [uniprot.org]

- 10. Structural Characterization of L-Galactose Dehydrogenase: An Essential Enzyme for Vitamin C Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Galactonolactone dehydrogenase - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. academic.oup.com [academic.oup.com]

- 14. academic.oup.com [academic.oup.com]

- 15. l-Galactose Metabolism in Bacteroides vulgatus from the Human Gut Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Deep Dive into the Stereochemical Dichotomy of Galactose: A Comparative Analysis of α-L- and α-D-Galactopyranose

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Galactose, a C-4 epimer of glucose, is a fundamental monosaccharide in glycobiology. Its existence in two enantiomeric forms, α-L-Galactopyranose and α-D-Galactopyranose, presents a fascinating case of stereochemical influence on biological function. While structurally mirror images, these molecules exhibit distinct metabolic fates, enzymatic interactions, and roles in cellular processes. This technical guide provides a comprehensive comparison of α-L- and α-D-Galactopyranose, delving into their physicochemical properties, metabolic pathways, and enzymatic specificities. Detailed experimental protocols for their synthesis, separation, and analysis are provided, alongside visual representations of key biological pathways to facilitate a deeper understanding for researchers in drug development and the broader scientific community.

Introduction

The chirality of monosaccharides is a critical determinant of their biological activity. As enantiomers, α-L-Galactopyranose and α-D-Galactopyranose share identical chemical formulas and connectivity but differ in the three-dimensional arrangement of their constituent atoms. This seemingly subtle difference has profound implications for their recognition by enzymes, receptors, and other biomolecules.

α-D-Galactopyranose is the more common and biologically integrated of the two enantiomers, playing a central role in energy metabolism through the well-established Leloir pathway. It is a key component of lactose, the primary sugar in milk, and a constituent of numerous glycoproteins and glycolipids.

In contrast, α-L-Galactopyranose is less abundant in nature but holds significant biological roles. It is a crucial intermediate in the biosynthesis of L-ascorbic acid (Vitamin C) in plants and is found in certain bacterial and marine invertebrate polysaccharides. Recent discoveries have also elucidated a unique metabolic pathway for L-galactose in gut microbiota, highlighting its potential impact on human health.

This guide aims to provide a detailed, comparative analysis of these two enantiomers, equipping researchers with the foundational knowledge and practical methodologies to investigate their distinct roles in biological systems.

Physicochemical Properties: A Tale of Two Enantiomers

The enantiomeric relationship between α-L- and α-D-Galactopyranose dictates that they have identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal in magnitude but opposite in direction.

| Property | α-L-Galactopyranose | α-D-Galactopyranose |

| Molecular Formula | C₆H₁₂O₆ | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| Melting Point | 163-165 °C[1] | 168-170 °C[2] |

| Specific Rotation ([α]D) | Negative value (literature values vary) | +150.7° (initial)[3][4] |

| Solubility in Water | Soluble | Soluble |

| Appearance | White crystalline powder | White crystals |

Metabolic Pathways: Divergent Fates

The metabolic pathways of α-L- and α-D-Galactopyranose are starkly different, underscoring the high stereospecificity of metabolic enzymes.

The Leloir Pathway: The Central Route for α-D-Galactopyranose Metabolism

The primary metabolic route for α-D-Galactopyranose in most organisms, including humans, is the Leloir pathway. This series of enzymatic reactions converts α-D-galactose into glucose-1-phosphate, which can then enter glycolysis for energy production or be used for glycogen (B147801) synthesis.

The key enzymatic steps are:

-

Mutarotation: β-D-galactose is converted to α-D-galactose by galactose mutarotase.

-

Phosphorylation: Galactokinase (GALK) phosphorylates α-D-galactose to galactose-1-phosphate.

-

Uridyl Transfer: Galactose-1-phosphate uridylyltransferase (GALT) converts galactose-1-phosphate to UDP-galactose.

-

Epimerization: UDP-galactose 4-epimerase (GALE) converts UDP-galactose to UDP-glucose.

References

α-L-Galactopyranose: A Comprehensive Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of α-L-Galactopyranose, a key carbohydrate intermediate with significant roles in plant biology and potential applications in drug development. This document is intended for researchers, scientists, and professionals in the fields of carbohydrate chemistry, biochemistry, and pharmaceutical sciences, offering a centralized resource for its chemical identity, biological significance, and relevant experimental methodologies.

Chemical Identifiers and Properties

α-L-Galactopyranose is the L-enantiomer of the more common α-D-Galactopyranose. Its distinct stereochemistry is the basis for its unique biological roles. Below is a summary of its key chemical identifiers and physical properties.

| Identifier Type | Value | Citation |

| CAS Number | 12772-65-5 | [1] |

| PubChem CID | 439583 | [1] |

| Molecular Formula | C6H12O6 | [1] |

| Molecular Weight | 180.16 g/mol | [1] |

| IUPAC Name | (2R,3S,4R,5S,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |

| InChI | InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4+,5-,6+/m0/s1 | |

| InChIKey | WQZGKKKJIJFFOK-SXUWKVJYSA-N | |

| Canonical SMILES | C([C@H]1--INVALID-LINK--O)O)O">C@HO)O | |

| Physical Description | Solid | |

| Melting Point | 163 - 165 °C | |

| Synonyms | ALPHA-L-GALACTOPYRANOSE, L-Galactose | [1] |

Biological Significance: The Smirnoff-Wheeler Pathway

In contrast to D-galactose, which is primarily metabolized through the Leloir pathway for energy production, L-galactose plays a crucial role in the biosynthesis of L-ascorbic acid (Vitamin C) in higher plants.[2] This metabolic route is known as the Smirnoff-Wheeler pathway, where α-L-Galactopyranose serves as a key intermediate.[2] The pathway begins with D-glucose-6-phosphate and proceeds through a series of enzymatic reactions to yield L-ascorbic acid, a vital antioxidant in plants.[2]

Experimental Protocols

Detailed, publicly available protocols for the specific synthesis and purification of α-L-Galactopyranose are not readily found in the literature. However, general methodologies for the synthesis of L-galactose-containing oligosaccharides and the analysis of L-sugars provide a foundational approach for researchers.

General Workflow for Chemical Synthesis of L-Galactose-Containing Oligosaccharides

The chemical synthesis of oligosaccharides containing L-galactose typically involves the preparation of a protected L-galactosyl donor, which is then reacted with a suitable acceptor molecule. This is followed by deprotection steps to yield the final oligosaccharide.[3]

Methodology:

-

Preparation of L-Galactosyl Donor: L-galactose is first converted into a suitable glycosyl donor, such as a thioglycoside, by introducing a leaving group at the anomeric position and protecting the hydroxyl groups.

-

Preparation of Protected Acceptor: The acceptor molecule, which can be another monosaccharide or an oligosaccharide, is prepared with appropriate protecting groups to ensure regioselective glycosylation.

-

Glycosylation Reaction: The L-galactosyl donor and the protected acceptor are reacted in the presence of a promoter, such as N-iodosuccinimide (NIS) and triflic acid (TfOH), at low temperatures to form the desired glycosidic linkage.[3]

-

Purification: The resulting protected oligosaccharide is purified using column chromatography.

-

Deprotection: The protecting groups are removed in a stepwise manner, for example, through deacetylation followed by hydrogenolysis, to yield the final L-galacto-oligosaccharide.[3]

-

Final Purification: The final product is purified to homogeneity.

Purification of L-Galactose Derivatives

The purification of L-galactose and its derivatives often involves chromatographic techniques. For instance, in the enzymatic production of 3,6-anhydro-L-galactose from agarose (B213101), the final product is purified from D-galactose using adsorption and gel permeation chromatography.[4] A patent also describes a method for purifying 3,6-anhydro-L-galactose by using microorganisms that selectively metabolize the contaminating D-galactose.[5]

Analytical Methodology: ¹H NMR Spectroscopy for Enantiomeric Differentiation

Distinguishing between L- and D-galactose is crucial for confirming the stereochemistry of synthetic products and for analyzing biological samples. A ¹H NMR spectroscopy method has been developed for this purpose.

Protocol:

-

Derivatization: The galactose enantiomers are reacted with L-cysteine methyl ester hydrochloride in deuterated pyridine (B92270) directly in an NMR tube. This reaction forms diastereomeric thiazolidine (B150603) derivatives.[6]

-

¹H NMR Analysis: The ¹H NMR spectra of the resulting diastereomers will exhibit distinct chemical shifts and coupling constants for the anomeric proton (H-2).

This method provides a direct and reliable way to determine the enantiomeric composition of galactose samples.

Applications in Drug Development

L-sugars, including L-galactose, are of significant interest in drug development due to their potential to form novel therapeutics with improved properties.[7]

-

L-Nucleoside Analogues: L-sugars are integral components in the synthesis of L-nucleoside analogues, which have shown potent antiviral and anticancer activities. The unnatural stereochemistry of these analogues can lead to increased metabolic stability and reduced toxicity compared to their D-counterparts.[7]

-

Targeted Drug Delivery: Galactose and its derivatives can be used in drug delivery systems. Galactosylated prodrugs have been developed to target specific cell receptors, such as the asialoglycoprotein receptor on hepatocytes, enabling targeted drug delivery to the liver.[7][8]

-

Bioactive Molecules: L-galactose is a component of various bioactive molecules, including antibiotics and glycopeptides.[7] The synthesis of 3,6-anhydro-L-galactose, a derivative of L-galactose, has been explored for its anti-inflammatory and immunosuppressive effects.[9]

The unique properties of L-galactose and its derivatives continue to be an active area of research, with the potential for the development of new therapeutic agents and research tools.

References

- 1. This compound | C6H12O6 | CID 439583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Enzymatic production of 3,6-anhydro-L-galactose from agarose and its purification and in vitro skin whitening and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN108884120B - Method for purifying 3, 6-anhydro-L-galactose - Google Patents [patents.google.com]

- 6. Detecting and Differentiating Monosaccharide Enantiomers by 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Galactose: A Versatile Vector Unveiling the Potentials in Drug Delivery, Diagnostics, and Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Molecular formula and weight of alpha-L-Galactopyranose

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core information regarding the molecular properties of alpha-L-Galactopyranose, a monosaccharide of interest in various biochemical contexts.

Molecular Formula and Weight

This compound is a specific anomer and enantiomer of galactose. Its fundamental molecular properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12O6 | [1][2][3][4] |

| Molecular Weight | 180.16 g/mol | [1][4] |

| Exact Mass | 180.06338810 Da | [1][2][4] |

As a large language model, I am unable to provide detailed experimental protocols or generate visual diagrams directly. The following DOT script is provided as a template for visualizing the relationship between the molecule and its properties.

Caption: Molecular Properties of this compound.

References

The Emergence of α-L-Galactopyranose from the Oceans: A Technical Guide for Scientific Discovery

For Immediate Release

A Comprehensive Technical Guide on the Discovery, Analysis, and Potential of α-L-Galactopyranose in Marine Organisms for Researchers, Scientists, and Drug Development Professionals.

This in-depth technical guide serves as a critical resource for the scientific community, providing a consolidated overview of the discovery, quantification, and experimental methodologies related to α-L-Galactopyranose and its derivatives in the marine environment. With a focus on actionable data and reproducible protocols, this document aims to accelerate research and development in carbohydrate chemistry, marine biotechnology, and novel therapeutics.

L-galactose, a rare sugar in nature, has been identified as a significant structural component of complex polysaccharides in various marine organisms, particularly in the sulfated galactans of red seaweeds (Rhodophyta).[1] While typically found as a constituent of larger polymers rather than in its free form, its unique stereochemistry and the biological activities of its containing molecules present a compelling area of investigation for drug discovery and development. This guide provides a foundational understanding of α-L-Galactopyranose in the marine context, with a specific focus on its prevalent derivative, 3,6-anhydro-L-galactose.

Quantitative Insights: α-L-Galactopyranose Derivatives in Red Seaweeds

The direct quantification of free α-L-Galactopyranose in marine organisms is challenging due to its typical incorporation into complex polysaccharides. However, the analysis of its derivatives, such as 3,6-anhydro-L-galactose (AnGal), provides a reliable indicator of its presence and relative abundance in the sulfated galactans of red algae. The molar ratio of AnGal to total galactose offers valuable comparative data across different species.

| Marine Organism (Red Seaweed) | Molar Ratio of 3,6-anhydro-L-galactose (AnGal) to Galactose (Gal) | Reference |

| Porphyra haitanensis | 1.0 : 1.0 | [2] |

| Gracilaria chouae | 1.0 : 1.0 | [2] |

| Gracilaria blodgettii | 1.0 : 1.5 | [2] |

| Gracilaria lemaneiformis | 1.0 : 3.0 | [2] |

| Eucheuma gelatinae | 1.0 : 3.1 | [2] |

| Gelidium amansii | 1.0 : 1.6 | [2] |

Experimental Protocols: From Extraction to Analysis

This section details the key experimental methodologies for the study of α-L-Galactopyranose from marine sources, focusing on the extraction of sulfated galactans, their hydrolysis to constituent monosaccharides, and subsequent quantification.

Protocol 1: Hot Water Extraction of Sulfated Polysaccharides from Red Seaweed

This protocol outlines a conventional method for the extraction of sulfated galactans from dried red seaweed biomass.[3][4]

Materials:

-

Dried red seaweed powder

-

Double-distilled water

-

99.5% ethanol (B145695)

-

Centrifuge

-

Dialysis membrane (6-8 kDa MWCO)

-

Freeze-dryer

Procedure:

-

Suspend the dried seaweed powder in double-distilled water at a 1:10 (w/v) ratio.

-

Heat the suspension under reflux at 85-95°C for 2-4 hours.[3][4]

-

Cool the mixture and centrifuge at 4000 x g for 15 minutes to separate the residue.

-

Collect the supernatant and add three volumes of 99.5% ethanol to precipitate the polysaccharides.

-

Allow the precipitation to occur overnight at 4°C.

-

Collect the precipitate by centrifugation and re-dissolve it in distilled water.

-

Dialyze the solution against distilled water for 48 hours using a 6-8 kDa MWCO membrane to remove low molecular weight impurities.[3]

-

Freeze-dry the dialyzed solution to obtain the crude sulfated polysaccharide extract.

Protocol 2: Acid Hydrolysis of Sulfated Galactans for Monosaccharide Analysis

This protocol describes the acid hydrolysis of extracted sulfated galactans to release their constituent monosaccharides, including L-galactose (as 3,6-anhydro-L-galactose) and D-galactose, for subsequent analysis.[2]

Materials:

-

Crude sulfated polysaccharide extract

-

Trifluoroacetic acid (TFA)

-

Heating block or water bath

-

Nitrogen gas supply

-

Centrifuge

Procedure:

-

Accurately weigh approximately 4 mg of the dried polysaccharide sample into a reaction vial.

-

Add 2 M TFA to the sample.

-

Heat the mixture at 105°C for the appropriate time to achieve complete hydrolysis (typically 1-4 hours, requires optimization depending on the sample).

-

Cool the hydrolysate to room temperature.

-

Evaporate the TFA under a stream of nitrogen gas.

-

Re-dissolve the dried hydrolysate in a known volume of deionized water for analysis.

Protocol 3: Quantification of 3,6-anhydro-L-galactose and Galactose by GC-MS

This protocol details the derivatization and analysis of monosaccharides from the hydrolysate using Gas Chromatography-Mass Spectrometry (GC-MS).[2]

Materials:

-

Hydrolyzed polysaccharide sample

-

Sodium borohydride (B1222165) (NaBH₄)

-

Acetic anhydride (B1165640)

-

GC-MS system with an appropriate capillary column (e.g., HP-5MS)

Procedure:

-

Reduction: To the aqueous solution of the hydrolysate, add NaBH₄ and incubate to reduce the monosaccharides to their corresponding alditols.

-

Acetylation: Neutralize the reaction with acetic acid and then evaporate to dryness. Perform several methanol (B129727) washes with evaporation to remove borates. Add acetic anhydride and pyridine to the dried sample and heat to acetylate the alditols, forming alditol acetates.

-

Extraction: After cooling, partition the alditol acetates into an organic solvent (e.g., dichloromethane).

-

Analysis: Inject an aliquot of the organic layer into the GC-MS.

-

Quantification: Identify and quantify the peaks corresponding to the alditol acetates of 3,6-anhydro-L-galactose and D-galactose by comparing their retention times and mass spectra with those of authentic standards. The molar ratio can be calculated from the integrated peak areas.

Visualizing the Path to Discovery

Understanding the workflow from initial discovery to potential application is crucial for researchers. The following diagrams, generated using Graphviz, illustrate key logical and experimental pathways.

Signaling Pathways: An Area Ripe for Exploration

Currently, specific signaling pathways directly activated by α-L-Galactopyranose in marine organisms remain largely uncharacterized. The biological activities observed are often attributed to the larger sulfated polysaccharides of which it is a part. However, the catabolism of its derivative, 3,6-anhydro-L-galactose, has been elucidated in some marine bacteria.[5] This pathway represents a potential starting point for understanding the metabolic fate of L-galactose derivatives in the marine ecosystem.

Furthermore, the specific recognition of carbohydrate structures by lectins is a well-established mechanism in cell-cell communication and immune responses in marine invertebrates.[6] The potential interaction of α-L-Galactopyranose-containing glycans with specific lectins presents a promising avenue for investigating its role in signaling and biological recognition.

This technical guide provides a snapshot of the current understanding of α-L-Galactopyranose in marine organisms. It is evident that while significant progress has been made in the characterization of its derivatives and containing polysaccharides, the direct biological roles and signaling pathways of this rare sugar remain a frontier for discovery. The provided protocols and workflows are intended to equip researchers with the necessary tools to explore this exciting area of marine science and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. Quantification of 3,6-anhydro-galactose in red seaweed polysaccharides and their potential skin-whitening activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory Activities of Sulfated Polysaccharides From Ethanol Crude Extract of Spyrida Species Red Seaweed - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alliedacademies.org [alliedacademies.org]

- 5. The novel catabolic pathway of 3,6-anhydro-L-galactose, the main component of red macroalgae, in a marine bacterium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An Update of Lectins from Marine Organisms: Characterization, Extraction Methodology, and Potential Biofunctional Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of α-L-Fucose in Glycoconjugate Function: A Technical Guide for Researchers

Abstract

Glycosylation is a critical post-translational modification that dictates the function of numerous proteins and lipids. Among the various monosaccharides involved, L-fucose, a 6-deoxyhexose, holds a position of paramount importance.[1] Typically found in its alpha-anomeric form at the terminal positions of glycan chains, α-L-fucose is a key modulator of a vast array of biological processes, from cell-cell recognition and signal transduction to host-pathogen interactions and cancer metastasis.[1][2] This technical guide provides an in-depth exploration of the function of α-L-fucose in glycoconjugates, tailored for researchers, scientists, and drug development professionals. It consolidates key quantitative data, details essential experimental protocols, and visualizes complex biological pathways and workflows to serve as a comprehensive resource for the field of glycobiology.

A note on terminology: While the prompt specified alpha-L-Galactopyranose, the vast body of scientific literature indicates that in the context of mammalian glycoconjugate function, the biologically critical molecule is alpha-L-Fucose (6-deoxy-L-galactose).[3] This guide will therefore focus on the well-documented roles of α-L-fucose.

Core Functions of α-L-Fucosylated Glycoconjugates

Fucosylation, the enzymatic addition of fucose to glycans, is integral to cellular function. This modification is not merely decorative but actively confers specific biological activities to the glycoconjugate.

Cell-Cell Recognition and Adhesion

Fucosylated glycans are indispensable for mediating cell-cell adhesion, most notably through their role as ligands for selectins, a family of C-type lectins.[2] These interactions are fundamental to processes like leukocyte trafficking during inflammation and lymphocyte homing.[1] The sialyl Lewis X (sLex) and sialyl Lewis A (sLea) motifs, which contain a terminal α-L-fucose residue, are the primary determinants for binding to E-selectin and P-selectin on endothelial cells, facilitating the capture and rolling of leukocytes at sites of inflammation.[4][5] The fucose moiety is essential for this high-affinity interaction.[2]

Signal Transduction

Aberrant fucosylation is increasingly recognized as a critical modulator of key signaling pathways that are often dysregulated in disease.[6] The addition of fucose can alter the conformation, ligand-binding capacity, and dimerization of cell surface receptors, thereby impacting downstream signaling cascades.[7][8]

-